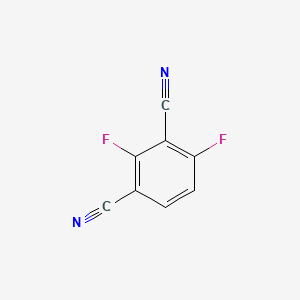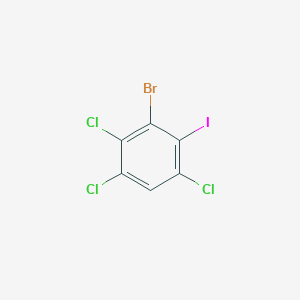
2-Bromo-3,4-6-trichloroiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,4-6-trichloroiodobenzene is a polysubstituted benzene derivative with the molecular formula C6HBrCl3I. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-6-trichloroiodobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process begins with the bromination of benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). This is followed by chlorination using chlorine (Cl2) and a catalyst like iron(III) chloride (FeCl3). Finally, iodination is carried out using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) to introduce the iodine atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3,4-6-trichloroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium catalysts (Pd) and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Bromo-3,4-6-trichloroiodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of 2-Bromo-3,4-6-trichloroiodobenzene involves its interaction with various molecular targets through its halogen atoms. The halogen atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in biochemical assays or drug development .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-chloroiodobenzene
- 2,4,6-Trichloroiodobenzene
- 2-Bromo-3,4-dichloroiodobenzene
Uniqueness
2-Bromo-3,4-6-trichloroiodobenzene is unique due to the specific arrangement and combination of bromine, chlorine, and iodine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various chemical and industrial applications .
Propiedades
Fórmula molecular |
C6HBrCl3I |
|---|---|
Peso molecular |
386.2 g/mol |
Nombre IUPAC |
3-bromo-1,2,5-trichloro-4-iodobenzene |
InChI |
InChI=1S/C6HBrCl3I/c7-4-5(10)2(8)1-3(9)6(4)11/h1H |
Clave InChI |
LRBZRQDUZQLBJK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)I)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)
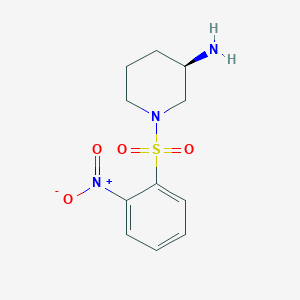

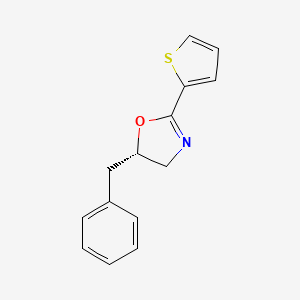
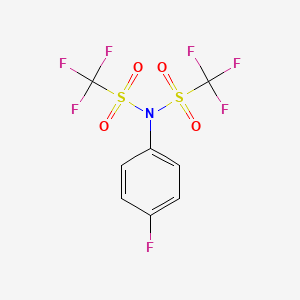
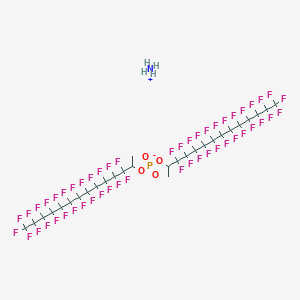
![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)
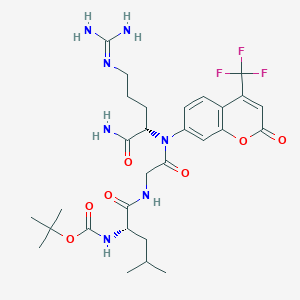
![N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12843081.png)
![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)
![[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12843096.png)
